9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18335512
InChI: InChI=1S/C10H19NO2/c1-11-5-3-10(4-6-11)8-9(12)2-7-13-10/h9,12H,2-8H2,1H3
SMILES:
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol

9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

CAS No.:

Cat. No.: VC18335512

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol -

Specification

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
IUPAC Name 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
Standard InChI InChI=1S/C10H19NO2/c1-11-5-3-10(4-6-11)8-9(12)2-7-13-10/h9,12H,2-8H2,1H3
Standard InChI Key XTUPYQFRIISAND-UHFFFAOYSA-N
Canonical SMILES CN1CCC2(CC1)CC(CCO2)O

Introduction

Structural Characterization and Nomenclature

9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol belongs to the class of spirocyclic compounds, defined by two rings sharing a single atom (the spiro atom). The nomenclature breaks down as follows:

  • Spiro[5.5]: Indicates two fused rings, each containing five members.

  • 1-Oxa: Denotes an oxygen atom in the first ring.

  • 9-Aza: Specifies a nitrogen atom at position 9 in the second ring.

  • 9-Methyl: A methyl substituent at position 9.

  • 4-ol: A hydroxyl group at position 4.

The molecule’s three-dimensional conformation is critical to its interactions with biological targets. The spiro junction imposes rigidity, potentially enhancing binding affinity to receptors . Computational modeling of related spirocyclic compounds suggests that the oxygen and nitrogen atoms participate in hydrogen bonding, while the methyl group contributes to hydrophobic interactions .

Synthetic Methodologies

The synthesis of 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol can be inferred from analogous routes described for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives . A representative approach involves multi-step sequences starting from simple bicyclic precursors:

Step 1: Formation of the Spirocyclic Core

Reaction of a phenethylamine derivative with a carbonyl-containing reagent under basic conditions generates the spirocyclic intermediate. For example, cyclization of 6-phenethyl-1-oxa-6-azaspiro[2.5]octane (17-1) with aniline yields a piperidin-4-ol intermediate .

Step 2: Functionalization at Position 4

StepReagents/ConditionsIntermediateYield (%)
1DMSO, KOH, 50°C17-177
2Aniline, 100°C18-176
32-Chloropropionyl chloride, THF19-189
4KOtBu, −30°C15c84

Adapted from synthesis of 4-aryl derivatives .

Physicochemical Properties

While experimental data for 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol are scarce, key properties can be extrapolated from structurally similar compounds :

  • LogP: Estimated ~3.4 (moderate lipophilicity).

  • Solubility: Thermodynamic solubility of 2.63 mg/mL at pH 2 and 0.16 mg/mL at pH 7.4 for analog 15au .

  • pKa: Basic nitrogen (pKa ~7.8) due to the spirocyclic amine .

  • Melting Point: Likely >150°C (based on crystalline analogs).

The hydroxyl group at position 4 enhances water solubility compared to non-hydroxylated derivatives, while the methyl group at position 9 increases metabolic stability.

Pharmacological Profile and Biological Activity

Although direct studies on 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol are unavailable, its structural similarity to dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists suggests potential analgesic applications . Key findings from related compounds include:

MOR Agonism

Compound 15au (a 4-aryl derivative) demonstrated full MOR agonism (Emax = 100%) in vitro, with analgesic efficacy comparable to oxycodone in murine models . The spirocyclic scaffold’s rigidity likely enhances receptor binding.

σ1R Antagonism

σ1R antagonism in 15au conferred peripheral analgesic effects, reversing hyperalgesia without central nervous system side effects . This dual activity reduced opioid-induced constipation, a major limitation of traditional MOR agonists .

Selectivity Profile

  • hERG Inhibition: <50% at 1 μM for optimized derivatives .

  • α1AR Binding: Ki = 470 nM (moderate affinity) .

  • 5-HT2B Receptor: Ki = 754 nM (potential cardiotoxicity risk) .

Applications and Future Directions

The unique dual pharmacodynamic profile of spirocyclic compounds like 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol positions them as candidates for:

  • Non-addictive Analgesics: Dual MOR/σ1R modulation may reduce abuse liability.

  • Peripheral Pain Management: Local activity minimizes central side effects.

  • Neuroprotective Agents: σ1R antagonism has shown promise in neurodegenerative diseases.

Future research should prioritize:

  • Synthetic Optimization: Improving selectivity over 5-HT2B and α1AR.

  • In Vivo Toxicology: Assessing long-term safety and metabolic stability.

  • Clinical Translation: Advancing lead compounds to preclinical trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator